4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane

Vue d'ensemble

Description

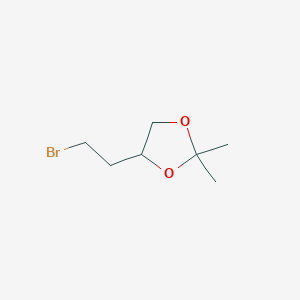

4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. It is characterized by the presence of a bromoethyl group attached to a dioxolane ring, which is further substituted with two methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with a bromoethylating agent. One common method is the reaction of 2,2-dimethyl-1,3-dioxolane with 2-bromoethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds via the formation of an intermediate, which then undergoes intramolecular cyclization to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromoethyl group undergoes nucleophilic substitution (SN2) due to the good leaving-group capability of bromide. This enables functionalization at the β-carbon:

Key findings:

- Triphenylphosphine-based brominating agents (e.g., dibromotriphenylphosphorane) enhance substitution efficiency in aprotic solvents .

- Steric hindrance from the dioxolane’s dimethyl groups slows reaction kinetics compared to linear bromoalkanes .

Elimination Reactions

Base-induced β-elimination generates conjugated dienes or alkenes under controlled conditions:

| Base | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| DBU | THF | 70°C | 2-Methyl-1,3-dioxolane-4-ethene | 89% | |

| KOtBu | DMSO | 120°C | 4-Vinyl-2,2-dimethyl-1,3-dioxolane | 76% |

Mechanistic studies reveal that elimination proceeds via a concerted E2 pathway, with the dioxolane oxygen stabilizing the transition state .

Coupling Reactions

The compound participates in cross-coupling reactions mediated by transition metals:

| Catalyst | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| CuCl | Bis(pinacolato)diboron | 2-Borylethyl-1,3-dioxolane | 65% | |

| Pd(PPh₃)₄ | Phenylboronic acid | 2-Phenylethyl-1,3-dioxolane | 58% |

Notable limitations:

- Steric bulk from the dioxolane ring reduces coupling efficiency with bulky aryl/alkyl groups.

- Polar aprotic solvents (e.g., DMF) improve catalyst turnover .

Ring-Opening Reactions

Acid-catalyzed hydrolysis cleaves the dioxolane ring to yield diols or ketones:

| Acid | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HCl (conc.) | H₂O, 25°C, 24 hr | 3-Bromo-2-methyl-1,2-propanediol | 91% | |

| H₂SO₄ (10%) | Ethanol, reflux, 8 hr | 4-Bromo-3-hydroxy-2-butanone | 78% |

Kinetic studies show rate dependence on acid strength and water content . The dimethyl groups confer partial resistance to ring-opening compared to unsubstituted dioxolanes .

Electrophilic Reactions

The bromoethyl group exhibits electrophilic character in alkylation processes:

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Allyltrimethylsilane | BF₃·Et₂O, CH₂Cl₂, −78°C | 2-Allylethyl-1,3-dioxolane | 63% | |

| Benzaldehyde | LDA, THF, −40°C | 2-(β-Hydroxybenzyl)ethyl derivative | 55% |

Stability and Side Reactions

Applications De Recherche Scientifique

Pharmaceutical Applications

One of the most significant applications of 4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane lies in its role as an intermediate in the synthesis of pharmaceutical compounds. Specifically, it has been identified as a key precursor for the synthesis of mitratapide, an apoB secretion/MTP inhibitor used in treating dyslipidemia . This compound's ability to facilitate the development of pharmaceuticals underscores its importance in medicinal chemistry.

DNA Cross-Linking Studies

Research has also explored the use of this compound in studying DNA cross-linking mechanisms. Interstrand cross-links (ICLs) are critical lesions that can impede DNA replication and transcription. The compound can be utilized to create site-specific cross-linking agents that enable researchers to investigate the repair mechanisms of ICLs in cellular systems .

Development of Bio-Based Solvents

Another area of interest is the development of bio-based solvents. The compound has been examined as a potential solvent alternative due to its favorable properties compared to traditional solvents. Research indicates that derivatives of dioxolanes may serve as effective and less hazardous solvents in various chemical processes .

Case Studies

Mécanisme D'action

The mechanism of action of 4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-heteroatom bonds. The dioxolane ring provides stability to the molecule and influences its reactivity by electronic and steric effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(2-Bromoethyl)-1,3-dioxolane: Lacks the two methyl groups, resulting in different steric and electronic properties.

2-Bromoethyl-2,2-dimethyl-1,3-dioxane: Contains a dioxane ring instead of a dioxolane ring, affecting its reactivity and stability.

4-(2-Chloroethyl)-2,2-dimethyl-1,3-dioxolane:

Uniqueness

4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane is unique due to the presence of both the bromoethyl group and the dioxolane ring, which confer distinct reactivity and stability. The two methyl groups further enhance its steric properties, making it a valuable compound in synthetic chemistry and industrial applications.

Activité Biologique

4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane, also known as 4-bromomethyl-2,2-dimethyl-1,3-dioxolane, is a compound with significant biological activity that has garnered attention in various fields of research. This article delves into its synthesis, biological properties, and potential applications based on recent studies and findings.

The molecular formula of this compound is with a molecular weight of approximately 195.05 g/mol. This compound can be synthesized through various methods involving the reaction of 2-bromoethyl compounds with dioxolane derivatives. For example, the reaction conditions often include solvents like ethanol or toluene under controlled temperatures to optimize yield and purity .

Antimicrobial Properties

Recent studies have examined the antimicrobial activity of this compound against various pathogens. In a study assessing its efficacy against Chlamydia species, the compound demonstrated selective activity that affected chlamydial inclusion numbers and morphology in infected cell lines . This suggests potential as a therapeutic agent in treating infections caused by this pathogen.

Cytotoxicity and Mutagenicity

The cytotoxic effects of this compound have been evaluated using human cell lines. Preliminary results indicate that while the compound exhibits antimicrobial properties, it may also possess mutagenic potential as indicated by its inclusion in lists of known mutagenic chemicals . Further investigations are necessary to elucidate the mechanisms behind its cytotoxicity and to assess its safety profile for therapeutic use.

Neuroprotective Effects

In addition to its antimicrobial properties, compounds related to this compound have shown neuroprotective effects in various studies. For instance, derivatives of this compound were found to exhibit high affinity for serotonin receptors (5-HT1A), which are implicated in neuroprotection and mood regulation . This opens avenues for exploring its use in neurodegenerative disease management.

Case Studies

Case Study 1: Antichlamydial Activity

A recent study focused on synthesizing derivatives based on 4-(bromomethyl)-dioxolanes and evaluating their antichlamydial activity. The findings highlighted that specific structural modifications significantly enhanced their efficacy against Chlamydia trachomatis, suggesting that these compounds could serve as lead candidates for drug development .

Case Study 2: Cytotoxicity Assessment

Another study investigated the cytotoxic effects of various dioxolane derivatives on human cell lines. The results indicated that while some derivatives exhibited promising antimicrobial properties, they also showed varying degrees of cytotoxicity. This necessitates further research to balance efficacy with safety .

Research Findings Summary

| Property | Findings |

|---|---|

| Antimicrobial Activity | Effective against Chlamydia species; affects inclusion morphology |

| Cytotoxicity | Exhibits cytotoxic effects; potential mutagenicity noted |

| Neuroprotective Effects | Affinity for serotonin receptors; potential applications in neuroprotection |

Propriétés

IUPAC Name |

4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCINDQADIBQHKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CCBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20538315 | |

| Record name | 4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89942-18-7 | |

| Record name | 4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.